(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and a phenoxy substituent with deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of the oxane ring. The process may start with the selective deuteration of a phenol derivative, followed by glycosylation to introduce the oxane ring. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of deuterated reagents. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the development of advanced materials and isotopically labeled standards for analytical chemistry.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and isotopic effects. The deuterium atoms can influence reaction rates and pathways by altering the vibrational frequencies of bonds, leading to kinetic isotope effects. This can provide insights into the dynamics of chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in NMR spectroscopy and as a synthetic intermediate.
Deuterated Phenols: Compounds with deuterium atoms incorporated into the phenol ring, used in similar research applications.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid lies in its specific isotopic labeling and the presence of multiple functional groups, which make it a versatile tool for studying complex chemical and biological systems.
Properties
Molecular Formula |
C13H16O7 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1/i1D3,2D,3D,4D,5D |
InChI Key |
UPSZSICMSBXXRN-VGNJDUDCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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